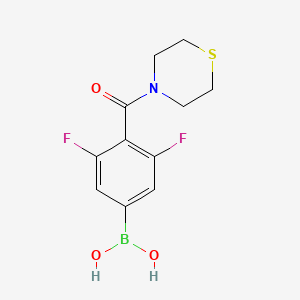

(3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid

Description

(3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with fluorine atoms at the 3- and 5-positions and a thiomorpholine-4-carbonyl group at the 4-position. The boronic acid (-B(OH)₂) moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal and materials chemistry . This compound’s structural complexity positions it as a candidate for targeted drug design, particularly in enzyme inhibition or diagnostic applications .

Properties

Molecular Formula |

C11H12BF2NO3S |

|---|---|

Molecular Weight |

287.10 g/mol |

IUPAC Name |

[3,5-difluoro-4-(thiomorpholine-4-carbonyl)phenyl]boronic acid |

InChI |

InChI=1S/C11H12BF2NO3S/c13-8-5-7(12(17)18)6-9(14)10(8)11(16)15-1-3-19-4-2-15/h5-6,17-18H,1-4H2 |

InChI Key |

YVILIPOXSVKSIC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)C(=O)N2CCSCC2)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Synthesis: Fluorinated Aromatic Precursors

A key step is the synthesis of the fluorinated aromatic core. According to patent CN112707807B, 4,5-difluoro-1,2-benzenedinitrile can be synthesized by palladium-catalyzed cyanation of 4,5-difluoro-1,2-dihalobenzene in the presence of polymethylhydrosiloxane and zinc cyanide, followed by hydrolysis to yield 4,5-difluorophthalic acid intermediates.

This intermediate can be further manipulated to introduce the boronic acid functionality.

Introduction of the Thiomorpholine-4-carbonyl Group

The thiomorpholine-4-carbonyl substituent is typically introduced via amide bond formation between the carboxylic acid on the phenyl ring and thiomorpholine. Literature on related morpholine-carbonyl phenyl boronic acids (e.g., 4-(morpholine-4-carbonyl)phenylboronic acid) shows that amide coupling is performed prior to or after boronic acid installation, depending on the synthetic route.

Formation of the Boronic Acid Functionality

Two main approaches are reported:

Lithiation and borylation: For example, halogenated aromatic compounds (such as brominated fluorophenyl derivatives) are treated with organolithium reagents at low temperatures (-78 °C), followed by addition of trimethyl borate, hydrolysis, and purification to yield boronic acids. This method is effective for preparing various substituted phenylboronic acids, including fluorinated analogs.

Palladium-catalyzed Suzuki-Miyaura coupling: Using boronic acid derivatives as coupling partners, palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) facilitate the formation of carbon-carbon bonds under mild conditions. For example, 4-(morpholine-4-carbonyl)phenylboronic acid has been synthesized and used in coupling reactions at 100 °C in dioxane/water mixtures with sodium carbonate or cesium fluoride as bases.

Representative Reaction Conditions and Yields

Detailed Synthetic Route Proposal for (3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid

Based on the above data and analogous compound preparations, a plausible synthetic sequence is:

Synthesis of 3,5-difluoro-4-bromobenzoic acid: Starting from commercially available fluorinated precursors or via halogenation of 3,5-difluorobenzoic acid.

Formation of the amide: Coupling of 3,5-difluoro-4-bromobenzoic acid with thiomorpholine using standard peptide coupling reagents (e.g., carbodiimides) to yield 3,5-difluoro-4-(thiomorpholine-4-carbonyl) bromobenzene.

Lithiation and borylation: Treatment of the bromide with n-butyllithium at -78 °C in tetrahydrofuran, followed by addition of trimethyl borate, warming to room temperature, and acidic workup to afford the boronic acid.

Purification: Flash column chromatography employing dichloromethane/methanol mixtures or cyclohexane/ethyl acetate systems to isolate the pure boronic acid.

Analytical Characterization

Typical characterization includes:

- Nuclear Magnetic Resonance (NMR): Proton and fluorine NMR to confirm substitution pattern and amide formation.

- Mass Spectrometry (MS): To verify molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC): For purity assessment.

- Melting Point and Elemental Analysis: To confirm compound identity.

Data from related morpholine-carbonyl phenyl boronic acids show clear NMR signals for aromatic protons, morpholine ring protons, and characteristic fluorine coupling patterns.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 3,5-difluoro-4-bromobenzoic acid, thiomorpholine |

| Coupling method | Amide bond formation via carbodiimide or similar reagent |

| Boronic acid introduction | Lithiation with n-butyllithium at -78 °C, borylation with trimethyl borate |

| Solvents | Tetrahydrofuran (THF), dioxane, dimethylformamide (DMF) |

| Catalysts | Pd(PPh3)4 for coupling reactions (if applicable) |

| Reaction temperature | -78 °C for lithiation, 100-110 °C for palladium-catalyzed steps |

| Reaction time | 30 min to overnight for lithiation/borylation; 0.8 to 4 h for coupling |

| Yield range | 59-91% depending on step and conditions |

| Purification | Flash column chromatography |

Chemical Reactions Analysis

(3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid undergoes several types of chemical reactions:

Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing compounds.

Reduction: Reduction reactions can convert boronic acids to boranes or other reduced forms.

Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use in enzyme inhibition and other biological applications . The specific pathways and molecular targets depend on the context of its use, such as in enzyme inhibition or as a coupling reagent in organic synthesis.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The thiomorpholine-4-carbonyl group (electron-withdrawing) may reduce boronic acid’s Lewis acidity compared to methoxy or propoxy (electron-donating) analogues, affecting reactivity in cross-coupling .

- Biological Activity: Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibit potent fungal histone deacetylase (HDAC) inhibition at 1 µM, suggesting that substituent bulk and polarity influence target binding . The thiomorpholine group’s sulfur atom could mimic natural ligands in enzyme active sites.

- Diagnostic Utility: Phenyl boronic acids are used to differentiate bacterial enzyme profiles (e.g., KPC vs. ESBL). Substituents like thiomorpholine may enhance specificity but require validation .

Solubility and Stability

- Thiomorpholine Derivative : The sulfur atom in thiomorpholine may improve aqueous solubility compared to purely hydrocarbon substituents (e.g., propoxy). However, the carbonyl group could increase susceptibility to hydrolysis under acidic conditions.

- Formyl and Methoxy Analogues : Formyl groups (as in CAS 870718-11-9) enhance reactivity for further synthesis but reduce stability. Methoxy derivatives (e.g., CAS 170981-41-6) are more stable but less polar .

Q & A

What are the key synthetic challenges in preparing (3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid, and how can they be addressed methodologically?

Classification: Basic

Answer:

The synthesis involves introducing fluorine atoms at positions 3 and 5, coupling thiomorpholine-4-carbonyl to the phenyl ring, and ensuring boronic acid stability. Key challenges include:

- Regioselective fluorination : Use directed ortho-metalation (DoM) with directing groups like boronic esters to control fluorine placement .

- Coupling thiomorpholine-4-carbonyl : Employ amide bond formation via carbodiimide-mediated activation (e.g., EDC/HOBt) under inert conditions to prevent oxidation of the boronic acid group .

- Purification : Utilize reverse-phase HPLC or recrystallization in non-polar solvents to isolate the product while avoiding hydrolysis of the boronic acid .

Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Classification: Basic

Answer:

- NMR Spectroscopy :

- HPLC-MS : Monitor purity (>97% by HPLC) and detect trace impurities (e.g., hydrolyzed boroxines) using C18 columns with acetonitrile/water gradients .

How does the thiomorpholine-4-carbonyl substituent influence the electronic properties and reactivity of the boronic acid moiety in cross-coupling reactions?

Classification: Advanced

Answer:

The thiomorpholine-4-carbonyl group acts as an electron-withdrawing substituent, polarizing the boronic acid via resonance effects. This enhances electrophilicity, improving Suzuki-Miyaura coupling rates with electron-rich aryl halides. However, steric hindrance from the thiomorpholine ring may reduce reactivity with bulky partners. Computational DFT studies (e.g., B3LYP/6-311++G(d,p)) can quantify charge distribution and predict reactivity .

What are the optimal storage conditions to prevent degradation of this compound?

Classification: Basic

Answer:

- Temperature : Store at 0–6°C in sealed, argon-purged vials to minimize boronic acid oxidation and hydrolysis .

- Solvent : Dissolve in dry tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to stabilize the boronic acid .

- Moisture Control : Use molecular sieves (3Å) in storage containers to absorb residual water .

How can researchers resolve contradictory data regarding the stability of arylboronic acids under aqueous conditions?

Classification: Advanced

Answer:

Contradictions often arise from pH-dependent stability. For this compound:

- Low pH (≤5) : Boronic acids form trigonal planar species prone to hydrolysis. Use buffered conditions (pH 7–9) to stabilize the tetrahedral boronate form .

- Competitive assays : Compare hydrolysis rates via ¹¹B NMR under varying pH and ionic strength to identify optimal conditions .

What computational modeling approaches are suitable for predicting interactions of this compound with biological targets?

Classification: Advanced

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., Fukui indices for nucleophilic attack sites) .

- Molecular Docking : Simulate binding to glucose transporters or enzymes using AutoDock Vina, leveraging the thiomorpholine moiety’s potential hydrogen-bonding interactions .

How might the thiomorpholine moiety enhance glucose-sensitive behavior in phenylboronic acid-based hydrogels?

Classification: Advanced

Answer:

Thiomorpholine’s sulfur atom increases electron density, strengthening reversible diol-boronate ester formation with glucose. This enhances hydrogel swelling responses at physiological glucose concentrations (5–20 mM). Validate via rheology and glucose titration assays .

What methodological considerations are critical for quantifying trace impurities in this compound?

Classification: Advanced

Answer:

- LC-MS : Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to detect boroxine impurities (e.g., m/z [M-H₂O+MeOH]+ adducts) .

- ²⁹Si NMR : Identify residual siloxanes from synthetic steps if silicon-based reagents are used .

How do steric and electronic effects of 3,5-difluoro substitution impact Suzuki-Miyaura coupling efficiency?

Classification: Advanced

Answer:

- Electronic Effects : Fluorine’s electron-withdrawing nature increases boronic acid electrophilicity, accelerating transmetalation but risking protodeboronation at high temperatures.

- Steric Effects : 3,5-Difluoro substitution creates a planar aromatic system, reducing steric hindrance for Pd(0) coordination. Optimize using Pd(OAc)₂ with SPhos ligand at 60°C .

What safety protocols are recommended for handling this compound?

Classification: Basic

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HF from fluorinated intermediates) .

- Spill Management : Neutralize boronic acid spills with sodium bicarbonate and adsorb using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.